2,3-Butandionmonoxim

Übersicht

Beschreibung

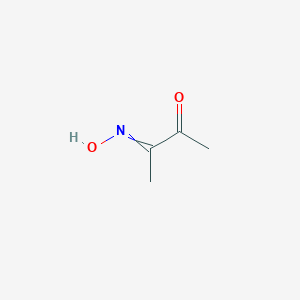

2,3-Butanedione monoxime, also known as diacetyl monoxime, is a chemical compound with the molecular formula C₄H₇NO₂. It is a colorless solid that is primarily known for its role as a non-competitive inhibitor of myosin ATPase activity. This compound has significant applications in various fields, including chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

2,3-Butanedione monoxime is known for its ability to inhibit myosin ATPase, which plays a crucial role in muscle contraction. Its chemical structure allows it to act as a membrane-permeant phosphatase, facilitating the removal of phosphate groups from proteins. This property is significant in various experimental setups, particularly in studies involving muscle physiology and cellular signaling pathways .

Scientific Research Applications

The applications of 2,3-butanedione monoxime can be categorized into several key areas:

Muscle Physiology

- Inhibition of Muscle Contraction : BDM is widely used to reduce rigor tension in muscle fibers, making it useful for studying muscle mechanics and contraction dynamics. It has been employed in single-molecule assays to observe myosin V motility .

- Cardiomyocyte Culture : BDM serves as a media component for culturing cardiomyocytes from mice, aiding in cardiac research and drug testing .

Neuroscience

- Ion Channel Studies : BDM has been shown to inhibit delayed rectifier potassium channels (DRK1) in neuronal studies. This inhibition is reversible and occurs through direct interaction with the channel rather than through phosphatase activity .

- Calcium Signaling : Research indicates that BDM affects calcium release in secretory cells, influencing studies related to neurotransmitter release and cellular signaling mechanisms .

Resuscitation Research

- Cardiopulmonary Resuscitation (CPR) : In animal models, BDM has been investigated for its effects during CPR, particularly regarding ischemic contracture and resuscitability. Studies have shown that its administration can improve outcomes during cardiac arrest scenarios .

Cellular Mechanisms

- Extracellular Matrix Studies : BDM has been utilized to define the extracellular matrix using proteomics, demonstrating its role in cell adhesion dynamics by affecting vinculin and phosphotyrosine levels at adhesion sites .

- Chloroplast Movement : In plant biology, BDM has been employed to study chloroplast motility by inhibiting myosin ATPase activity, providing insights into cellular transport mechanisms within plant cells .

Table 1: Summary of Key Studies Involving 2,3-Butanedione Monoxime

Wirkmechanismus

Target of Action

The primary target of 2,3-Butanedione Monoxime (BDM) is skeletal muscle myosin-II . Myosin-II plays a crucial role in muscle contraction, and its interaction with actin is fundamental to this process .

Mode of Action

BDM is a well-characterized, low-affinity, non-competitive inhibitor of skeletal muscle myosin-II . BDM enhances the rigidity of myosin binding to actin, which can slow down the transition of actomyosin from the A∙M∙ADP∙Pi state to the A∙M∙ADP state . This is one of the reasons for the decrease in the ATPase activity of myosin .

Biochemical Pathways

BDM affects the actin-myosin interaction, a key component of the muscle contraction pathway .

Pharmacokinetics

It’s known that bdm is used at millimolar concentrations in cell biological experiments .

Result of Action

BDM’s inhibition of myosin-II ATPase activity results in a decrease in muscle contraction . It also induces ion and fluid transport in MDCK monolayers . BDM can be used to increase the efficiency of myosin conformational rearrangements in the presence of tropomyosin with the R90P mutation associated with congenital myopathy .

Action Environment

The action of BDM can be influenced by environmental factors such as the presence of other proteins and ions. For example, in the absence of the regulatory proteins tropomyosin and troponin, BDM enhances the rigidity of myosin binding to actin . Also, replacement of extracellular Na+ and Cl- and inhibition of Na±K±ATPase can block the induction of domes, a result of BDM’s action .

Biochemische Analyse

Biochemical Properties

2,3-Butanedione monoxime plays a significant role in biochemical reactions. It interacts with myosin-II, a protein involved in muscle contraction . BDM acts as a non-competitive inhibitor of myosin ATPase activity . It does not inhibit the ATPase activity of other myosins .

Cellular Effects

2,3-Butanedione monoxime has notable effects on various types of cells and cellular processes. For instance, in epithelial MDCK cell monolayers, cells exposed to BDM showed a remarkable increase in the number of domes . This suggests that BDM influences cell function by modulating cell shape and polarity .

Molecular Mechanism

The molecular mechanism of 2,3-Butanedione monoxime involves its interaction with myosin-II. BDM inhibits the ATPase activity of myosin-II, thereby affecting the actin-myosin interaction . This interaction is crucial for muscle contraction, suggesting that BDM exerts its effects at the molecular level by modulating this process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Butanedione monoxime change over time. For instance, when myotubes cultured in BDM-containing media were transferred to control media, sarcomeric structures were formed in 2–3 days . This suggests that the inhibitory effect of BDM on myotubes is reversible .

Dosage Effects in Animal Models

In animal models, the effects of 2,3-Butanedione monoxime vary with different dosages. For example, in a pig model of cardiac arrest, increasing the dose of BDM improved the hemodynamic effectiveness of cardiopulmonary resuscitation (CPR), thus ultimately improving resuscitability .

Metabolic Pathways

2,3-Butanedione monoxime is involved in metabolic pathways related to muscle contraction. It interacts with myosin-II, an enzyme crucial for muscle contraction

Transport and Distribution

Given its role as a myosin-II inhibitor, it is likely that it interacts with proteins involved in muscle contraction .

Subcellular Localization

Given its role in inhibiting myosin-II, it is likely localized to areas where myosin-II is present, such as muscle fibers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Butanedione monoxime can be synthesized through the reaction of diacetyl (2,3-butanedione) with hydroxylamine. The reaction typically involves the following steps:

Reactants: Diacetyl and hydroxylamine.

Conditions: The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the reaction.

Procedure: Diacetyl is mixed with hydroxylamine in water, and the mixture is stirred at room temperature.

Industrial Production Methods: In industrial settings, the production of 2,3-butanedione monoxime follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the product is purified through recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Butanedione monoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes and other derivatives.

Reduction: The compound can be reduced to form amines and other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of 2,3-butanedione monoxime.

Reduction: Amines and other reduced compounds.

Substitution: Various substituted oxime derivatives.

Vergleich Mit ähnlichen Verbindungen

Diacetyl monoxime: A closely related compound with similar chemical properties.

Biacetyl monoxime: Another similar compound with comparable applications and mechanisms of action.

Uniqueness: 2,3-Butanedione monoxime is unique in its ability to inhibit myosin ATPase activity non-competitively. This property makes it particularly useful in studying muscle physiology and developing therapeutic agents for muscle-related disorders .

Biologische Aktivität

2,3-Butanedione monoxime (BDM) is a compound widely studied for its biological activities, particularly as a myosin inhibitor. This article explores its mechanisms of action, effects on various biological systems, and implications in research and therapeutic applications.

Overview of 2,3-Butanedione Monoxime

Chemical Properties:

- Chemical Formula: C₄H₇NO₂

- Molecular Weight: 101.1 g/mol

- CAS Registry Number: 57-71-6

- Solubility: Soluble in organic solvents like ethanol and DMSO; limited solubility in aqueous solutions (approximately 2 mg/ml in PBS at pH 7.2) .

BDM primarily acts as a non-competitive inhibitor of myosin ATPase, particularly affecting skeletal muscle myosin-II. It has been shown to have selective inhibitory effects on different myosins:

- Inhibition of Skeletal Muscle Myosin-II: BDM effectively inhibits the ATPase activity of this myosin type.

- Limited Effect on Other Myosins: Studies indicate that BDM does not inhibit the ATPase activity of Acanthamoeba myosin-IC or other non-skeletal muscle myosins, suggesting its specificity .

Table 1: Inhibition Profiles of BDM on Various Myosins

| Myosin Type | ATPase Activity Inhibition |

|---|---|

| Skeletal Muscle Myosin-II | Yes |

| Acanthamoeba Myosin-IC | No |

| Human Myole | No |

| Chicken Myosin-V | No |

| Porcine Myosin-VI | No |

Biological Activities

-

Muscle Contraction and Synaptic Transmission:

BDM has been shown to influence muscle contraction by acting on both cardiac and vascular smooth muscles. It inhibits L-type Ca²⁺ channels, which are crucial for muscle contraction processes . -

Effects on Glycine Receptors:

Research indicates that BDM can modify glycine-gated chloride currents, suggesting a role in neurotransmission regulation by altering protein kinase activity . -

Use in Nerve Agent Detoxification:

BDM has demonstrated potential in enhancing the reactivation of human carboxylesterase (hCE1) from inhibition by nerve agents like sarin. It increases the reactivation rate significantly, indicating potential therapeutic applications in nerve agent exposure scenarios .

Study 1: Myosin Inhibition Mechanism

A study conducted by Ostap et al. (2002) assessed the ATPase activities of various myosins in the presence of BDM. The findings confirmed that while BDM inhibits skeletal muscle myosin-II, it does not affect other myosins, highlighting its specificity as an inhibitor .

Study 2: Cardiac Effects

In a study examining the effects of BDM on cardiac tissues, researchers observed that BDM inhibited L-type Ca²⁺ channels without requiring PKA-dependent phosphorylation sites, suggesting a direct action on cardiac muscle function .

Study 3: Neurotransmission Modulation

Research focused on the effects of BDM on glycine receptors revealed that it alters receptor/channel complex activity, indicating a broader impact on synaptic transmission beyond muscle contraction .

Eigenschaften

CAS-Nummer |

57-71-6 |

|---|---|

Molekularformel |

C4H7NO2 |

Molekulargewicht |

101.10 g/mol |

IUPAC-Name |

(3Z)-3-hydroxyiminobutan-2-one |

InChI |

InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3- |

InChI-Schlüssel |

FSEUPUDHEBLWJY-HYXAFXHYSA-N |

SMILES |

CC(=NO)C(=O)C |

Isomerische SMILES |

C/C(=N/O)/C(=O)C |

Kanonische SMILES |

CC(=NO)C(=O)C |

Aussehen |

A crystalline solid |

Siedepunkt |

365 to 367 °F at 760 mmHg (NTP, 1992) |

melting_point |

171 to 172 °F (NTP, 1992) |

Key on ui other cas no. |

57-71-6 17019-25-9 |

Physikalische Beschreibung |

2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992) Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] |

Piktogramme |

Irritant |

Löslichkeit |

10 to 50 mg/mL at 64 °F (NTP, 1992) |

Synonyme |

2,3-BDMO 2,3-butanedione monooxime 2,3-butanedione monoxime butanedione monoxime diacetyl monooxime diacetyl monoxime diacetylmonoxime KBDO potassium 2,3-butanedione monoximate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BDM primarily interacts with the myosin ATPase, a key enzyme in muscle contraction. [] It acts as an uncompetitive inhibitor, specifically targeting the M.ADP.Pi complex. [] This interaction reduces the concentration of the "strong" actin-binding state (M*.ADP) and increases the concentration of the "weak" binding state (M.ADP.Pi). [] This ultimately leads to inhibition of force production in muscle. [, ] Additionally, BDM can affect intracellular Ca2+ handling, further contributing to its negative inotropic effects. [, ]

ANone:

A: BDM possesses "chemical phosphatase" activity. [, ] This property allows it to dephosphorylate acetylcholinesterase inhibited by organophosphates. [, ] This reactivation ability makes BDM a potential therapeutic agent for organophosphate poisoning. []

A: While the provided abstracts don't delve into detailed SAR studies for BDM, research on related oximes, particularly in the context of organophosphate poisoning, suggests that structural modifications can significantly impact their reactivation potency and selectivity towards different enzymes. [] For example, uncharged oximes, like BDM, tend to be better reactivators of carboxylesterase compared to cationic oximes, highlighting the importance of charge in target selectivity. []

A: Numerous studies demonstrate BDM's efficacy in various in vitro and ex vivo settings. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, BDM improves the preservation of isolated rat hearts during hypothermic storage. [, ] It also protects against reperfusion injury in isolated heart models. [, ] In vivo studies are limited, but one study suggests BDM's potential to protect against oxidative stress in a rat model. []

ANone: The provided abstracts don't discuss resistance mechanisms or cross-resistance related to BDM. This aspect would require further investigation.

A: While the provided abstracts primarily focus on BDM's effects on muscle contraction and its potential therapeutic benefits, some studies indicate potential toxicity. One abstract specifically mentions "2,3-butanedione monoxime poisoning." [] Additionally, research on its effects on various ion channels and cellular processes suggests the possibility of off-target effects. [, , ] Therefore, careful consideration of potential toxicity and long-term effects is crucial when using or investigating BDM.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.